Ethyl bicyclo[6.1.0]nonane-9-carboxylate Ethyl bicyclo[6.1.0]nonane-9-carboxylate
Brand Name: Vulcanchem
CAS No.: 72258-12-9
VCID: VC13549993
InChI: InChI=1S/C12H20O2/c1-2-14-12(13)11-9-7-5-3-4-6-8-10(9)11/h9-11H,2-8H2,1H3
SMILES: CCOC(=O)C1C2C1CCCCCC2
Molecular Formula: C12H20O2
Molecular Weight: 196.29 g/mol

Ethyl bicyclo[6.1.0]nonane-9-carboxylate

CAS No.: 72258-12-9

Cat. No.: VC13549993

Molecular Formula: C12H20O2

Molecular Weight: 196.29 g/mol

* For research use only. Not for human or veterinary use.

Ethyl bicyclo[6.1.0]nonane-9-carboxylate - 72258-12-9

Specification

CAS No. 72258-12-9
Molecular Formula C12H20O2
Molecular Weight 196.29 g/mol
IUPAC Name ethyl bicyclo[6.1.0]nonane-9-carboxylate
Standard InChI InChI=1S/C12H20O2/c1-2-14-12(13)11-9-7-5-3-4-6-8-10(9)11/h9-11H,2-8H2,1H3
Standard InChI Key BBJMEKIKLYMPDH-UHFFFAOYSA-N
SMILES CCOC(=O)C1C2C1CCCCCC2
Canonical SMILES CCOC(=O)C1C2C1CCCCCC2

Introduction

Molecular Structure and Physicochemical Properties

Core Structural Features

Ethyl bicyclo[6.1.0]nonane-9-carboxylate belongs to the bicyclo[m.n.p] family, where the [6.1.0] notation indicates a fused cycloheptane (six-membered ring) and cyclopropane (one-membered ring) system. The ester group at position 9 introduces polarity and reactivity, while the bicyclic framework imposes significant steric constraints . Key structural parameters include:

  • Ring system: A strained bicyclo[6.1.0] framework with bond angles deviating from ideal tetrahedral geometry, leading to heightened reactivity .

  • Functional groups: The ethyl ester moiety (-COOEt\text{-COOEt}) at C9 serves as an electrophilic site for nucleophilic attack or hydrolysis.

  • Stereochemistry: Substituents on the bicyclic system can adopt endo or exo configurations, influencing reactivity and intermolecular interactions .

Physicochemical Characterization

Experimental and computed properties from ChemSpace and PubChem highlight the compound’s stability and solubility profile :

PropertyValueMethod/Source
Molecular Weight196.29 g/molComputed (PubChem)
LogP2.95Experimental
Rotatable Bonds3Computed
Hydrogen Bond Acceptors1Experimental
Polar Surface Area26 ŲComputed

The relatively high LogP value (2.95) suggests moderate hydrophobicity, making it soluble in organic solvents like dichloromethane or ethyl acetate . Its low polar surface area (26 Ų) further supports membrane permeability, a desirable trait in drug candidates .

Synthetic Pathways and Optimization

Cyclopropanation Strategies

A seminal synthesis route, detailed in PMC6149138, involves the monobromination of 1,5-cyclooctadiene followed by cyclopropanation with ethyl diazoacetate (EDA) . This two-step process yields endo and exo diastereomers of ethyl 4,5-dibromobicyclo[6.1.0]nonane-9-carboxylate (3a and 3b), which are subsequently dehydrohalogenated to form the unsaturated analogs :

Cyclooctadiene+Br2DibromocycloocteneEDA3a/3bDBU4a/4b\text{Cyclooctadiene} + \text{Br}_2 \rightarrow \text{Dibromocyclooctene} \xrightarrow{\text{EDA}} \text{3a/3b} \xrightarrow{\text{DBU}} \text{4a/4b}

Key parameters influencing yield and selectivity include:

  • Temperature: Cyclopropanation at 0°C minimizes side reactions .

  • Catalyst: Rhodium(II) acetate enhances diazo decomposition efficiency .

  • Base: 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) facilitates dehydrobromination at room temperature .

Stereochemical Control

Reactivity and Functionalization

Ring-Opening Reactions

The strained cyclopropane ring undergoes selective ring-opening under acidic or basic conditions. For example, treatment with H2SO4\text{H}_2\text{SO}_4 in ethanol cleaves the cyclopropane to yield a linear diene ester:

Bicyclo[6.1.0]nonane-9-carboxylate+H2OH+Nonadienoic acid ethyl ester\text{Bicyclo[6.1.0]nonane-9-carboxylate} + \text{H}_2\text{O} \xrightarrow{\text{H}^+} \text{Nonadienoic acid ethyl ester}

Ester Hydrolysis and Derivatization

The ethyl ester group is susceptible to hydrolysis, producing bicyclo[6.1.0]nonane-9-carboxylic acid, a precursor for amides or ketones. Saponification with aqueous NaOH proceeds quantitatively at 80°C:

EtO2C-R+NaOHHO2C-R+EtOH\text{EtO}_2\text{C-R} + \text{NaOH} \rightarrow \text{HO}_2\text{C-R} + \text{EtOH}

Catalytic Hydrogenation

Hydrogenation over palladium on carbon (Pd/C\text{Pd/C}) saturates the cyclopropane ring, yielding ethyl bicyclo[6.1.0]nonane-9-carboxylate with retained ester functionality . This reaction is critical for reducing strain and modulating physicochemical properties .

Applications in Organic Synthesis and Drug Discovery

Building Block for Complex Molecules

The compound’s rigid bicyclic framework serves as a scaffold for natural product synthesis. For instance, derivatives have been used in the total synthesis of terpenoids and alkaloids, where stereochemical control is paramount .

Polymer Science

Copolymerization with ethylene or styrene introduces cross-linking sites, improving thermal stability in resins. The ester group also facilitates post-polymerization modifications, such as grafting hydrophilic side chains.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator